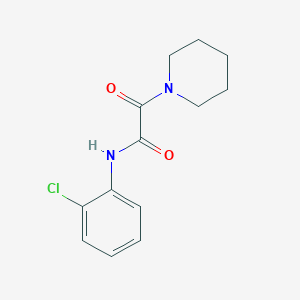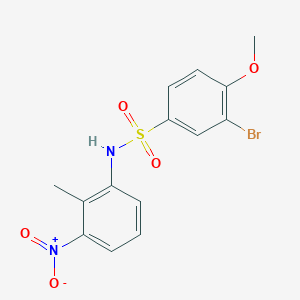![molecular formula C27H26N2O2 B4672963 N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]
説明
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAA is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry. It has also been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. In
作用機序
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is based on its ability to form covalent bonds with proteins. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] contains two acrylamide groups that can react with the amino groups of lysine residues in proteins. This reaction results in the formation of stable cross-links between protein molecules. The cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] depend on the specific proteins that are cross-linked. In polymer chemistry, the cross-linking of polymer chains can lead to the formation of new materials with unique properties. In biochemistry, the cross-linking of proteins can lead to changes in protein structure and function, which can have a variety of biological effects. In medicine, the cross-linking of proteins can be used to selectively target cancer cells or to develop new drug delivery systems.
実験室実験の利点と制限
The advantages of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its ability to selectively cross-link proteins, its site-specificity, and its stability. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems and to identify protein-protein interaction sites. Its stability makes it an ideal candidate for the development of new materials and drug delivery systems.
The limitations of using N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] in lab experiments include its potential toxicity and the difficulty of controlling the degree of cross-linking. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be toxic to cells at high concentrations, and its ability to cross-link proteins can lead to changes in protein structure and function that may not be desirable.
将来の方向性
There are many potential future directions for the study of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new materials with unique properties, such as shape-memory polymers and self-healing materials. In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to study protein-protein interactions in complex biological systems, such as the human proteome. In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] can be used to develop new cancer treatments and drug delivery systems.
Conclusion:
In conclusion, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], or N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is a type of acrylamide derivative that is commonly used as a cross-linking agent in polymer chemistry and has been studied for its potential use as a molecular probe in biochemistry and as a therapeutic agent in medicine. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] have been discussed in this paper.
科学的研究の応用
N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been widely studied for its potential applications in various fields of research. In polymer chemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] is commonly used as a cross-linking agent for the synthesis of hydrogels and other polymeric materials. Its ability to form stable cross-links between polymer chains makes it an ideal candidate for the development of new materials with unique properties.
In biochemistry, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied as a molecular probe for the detection of protein-protein interactions. Its ability to cross-link proteins in a site-specific manner makes it a valuable tool for studying protein structure and function. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been used as a tool for the identification of protein-protein interaction sites in complex biological systems.
In medicine, N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has been studied for its potential use as a therapeutic agent. Its ability to cross-link proteins has been exploited for the development of new drug delivery systems. N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide] has also been studied for its potential use in cancer therapy. Its ability to selectively cross-link cancer cells makes it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
(E)-N-[4-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]phenyl]-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-4-9-22(10-5-19)13-16-26(30)28-24-15-8-21(3)18-25(24)29-27(31)17-14-23-11-6-20(2)7-12-23/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-13+,17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTVZKXVRNOWIN-DISAMGIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)C)NC(=O)C=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)C)NC(=O)/C=C/C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(4-methylphenyl)prop-2-enamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4672883.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4672939.png)


![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![N-(3-pyridinylmethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4672974.png)
![2-(ethylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4672981.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4672988.png)